
butyl-(2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo(2,3-d)pyrimidin-4-yl)ethylamine
Descripción general
Descripción
CP-154526 es un antagonista selectivo, no peptídico del receptor 1 del factor liberador de corticotropina. Fue desarrollado para estudiar la farmacología de la hormona liberadora de corticotropina y sus receptores, y para evaluar su potencial terapéutico en diversos trastornos del sistema nervioso central y periféricos .
Métodos De Preparación
La síntesis de CP-154526 implica múltiples pasos, incluyendo la formación de una estructura central de pirrolo[2,3-d]pirimidina. La ruta sintética típicamente incluye los siguientes pasos:
- Formación del núcleo de pirrolo[2,3-d]pirimidina.
- Introducción de los grupos butilo y etilo.
- Adición del grupo trimetilfenilo.
Las condiciones de reacción a menudo implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para asegurar que el producto deseado se obtenga con alta pureza .
Análisis De Reacciones Químicas
CP-154526 experimenta varias reacciones químicas, que incluyen:
Oxidación: Puede ser oxidado en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar sus grupos funcionales.
Sustitución: Las reacciones de sustitución pueden ocurrir, particularmente en el anillo aromático, para introducir diferentes sustituyentes.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios agentes halogenantes para reacciones de sustitución .
Aplicaciones Científicas De Investigación
Corticotropin-Releasing Factor Receptor Antagonism
One of the primary applications of butyl-(2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo(2,3-d)pyrimidin-4-yl)ethylamine is its role as a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1). This receptor is crucial in the stress response and is implicated in various neuropsychiatric disorders.
- Mechanism of Action : The compound competitively binds to the CRF1 receptor, blocking the natural ligand corticotropin-releasing hormone (CRH) from activating the receptor. This inhibition disrupts the CRF signaling cascade associated with stress responses and anxiety .
Anxiolytic Effects
Research indicates that CP-154526 exhibits anxiolytic properties in animal models. By inhibiting CRF1 receptor activity, it has shown potential in reducing anxiety-like behaviors. This suggests that the compound could be beneficial in developing treatments for anxiety disorders and related conditions.
Antiviral Properties
Recent studies have highlighted the antiviral capabilities of this compound against the Chikungunya virus. The compound appears to inhibit viral replication by modulating immune responses. This finding opens avenues for further research into its use as an antiviral agent.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrrolo[2,3-d]pyrimidine core.
- Introduction of the butyl and dimethyl groups through alkylation reactions.
- Final purification and characterization to ensure compound integrity.
The chemical reactivity of this compound is largely attributed to its functional groups:
- Amine Group : Can participate in nucleophilic substitutions.
- Pyrimidine Ring : Allows for typical reactions of heterocyclic compounds such as electrophilic aromatic substitution.
Case Study 1: Anxiolytic Potential
In a controlled study involving rodent models subjected to stress-inducing conditions, administration of CP-154526 resulted in a statistically significant reduction in anxiety-like behaviors compared to control groups. Behavioral assays indicated that subjects treated with the compound spent more time in open areas of an elevated plus maze compared to untreated subjects.
Case Study 2: Antiviral Activity
A recent investigation assessed the efficacy of CP-154526 against Chikungunya virus infection in vitro. The study demonstrated that treatment with the compound significantly reduced viral titers in infected cells compared to untreated controls. Mechanistic studies suggested that this effect was mediated through modulation of host immune responses rather than direct viral inhibition.
Mecanismo De Acción
CP-154526 ejerce sus efectos uniéndose selectivamente y antagonizando el receptor 1 del factor liberador de corticotropina. Este receptor está involucrado en el eje hipotalámico-hipofisario-adrenal, que regula la respuesta del cuerpo al estrés. Al bloquear este receptor, CP-154526 inhibe la liberación de la hormona adrenocorticotrópica y la posterior liberación de glucocorticoides de las glándulas suprarrenales .
Comparación Con Compuestos Similares
CP-154526 es único debido a su alta selectividad y potencia como antagonista del receptor 1 del factor liberador de corticotropina. Los compuestos similares incluyen:
Antalarmina: Otro antagonista no peptídico del receptor 1 del factor liberador de corticotropina con propiedades similares.
NBI-27914: Un antagonista selectivo del receptor 1 del factor liberador de corticotropina utilizado en aplicaciones de investigación similares.
CP-154526 destaca por sus propiedades de penetración en el cerebro y su amplio uso en modelos preclínicos de ansiedad y depresión .
Actividad Biológica
Butyl-(2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo(2,3-d)pyrimidin-4-yl)ethylamine, also known as CP-154526, is a synthetic compound that has garnered attention for its biological activities, particularly as a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1). This receptor is crucial in the regulation of stress responses and is implicated in various neuropsychiatric disorders. The compound's complex structure includes a pyrrolo[2,3-d]pyrimidine core with multiple substitutions that enhance its biological interactions.
- Molecular Formula : C23H32N4·HCl
- Molecular Weight : Approximately 364.5 g/mol
- CAS Registry Number : 157286-86-7
CP-154526 functions primarily by inhibiting the CRF1 receptor, which is involved in the physiological response to stress. By blocking this receptor, the compound has shown potential in alleviating anxiety-like behaviors in various animal models. This antagonistic action suggests a therapeutic application for conditions such as anxiety disorders and depression.
1. Antidepressant and Anxiolytic Effects
Studies have demonstrated that CP-154526 significantly reduces anxiety-related behaviors in rodent models. This effect is attributed to its ability to inhibit CRF1 signaling pathways. For instance:
- Study Findings : In a controlled experiment, rodents treated with CP-154526 exhibited reduced anxiety in elevated plus maze tests compared to control groups .
2. Antiviral Properties
Recent research has indicated that CP-154526 possesses antiviral activity against the Chikungunya virus. The compound inhibits viral replication through modulation of immune responses:
- Mechanism : It appears to interfere with the virus's ability to replicate within host cells, potentially offering a new avenue for treatment against this virus .
3. Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of CP-154526 is critical for its therapeutic use:
- Metabolic Pathways : The compound undergoes phase I and phase II metabolic transformations, including oxidation and conjugation. These processes are essential for determining its bioavailability and dosing regimens .
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study A | Anxiety Reduction | Significant decrease in anxiety-like behavior in rodents treated with CP-154526 compared to controls. |
Study B | Antiviral Activity | CP-154526 inhibited Chikungunya virus replication in vitro. |
Study C | Pharmacokinetics | Identified metabolic pathways that affect bioavailability; recommended dosing adjustments based on metabolic profiles. |
Propiedades
IUPAC Name |
N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4/c1-8-10-11-26(9-2)22-20-18(6)14-27(23(20)25-19(7)24-22)21-16(4)12-15(3)13-17(21)5/h12-14H,8-11H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQYJZCJRZHINA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C1=NC(=NC2=C1C(=CN2C3=C(C=C(C=C3C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027582 | |
Record name | N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo(2,3-d)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201027582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157286-86-7 | |
Record name | N-Butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157286-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CP 154526 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157286867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo(2,3-d)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201027582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CP-154526 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A549FB00R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.